Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine
Description
Chemical Name: Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine
Molecular Formula: C₁₃H₂₈N₂
SMILES: CCN(CCC1CCNCC1)CC(C)C
InChIKey: DKKRKFkBQLKSPL-UHFFFAOYSA-N
Key Features:
- Contains a piperidine ring substituted at the 4-position with an ethylamine group.
- Branched alkyl chains (ethyl and 2-methylpropyl) attached to the central nitrogen atom.
- Predicted collision cross-sections range from 156.0 to 164.1 Ų for various ionized forms .
This tertiary amine is used as a building block in organic synthesis, with commercial availability noted in .
Properties
IUPAC Name |
N-ethyl-2-methyl-N-(2-piperidin-4-ylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2/c1-4-15(11-12(2)3)10-7-13-5-8-14-9-6-13/h12-14H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRKFKBQLKSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC1CCNCC1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine typically involves the reaction of piperidine derivatives with ethyl and 2-methylpropyl groups. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve hydrogenation, cyclization, and cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and the use of nanocatalysts such as cobalt, ruthenium, and nickel-based catalysts for hydrogenation . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or oxidizing agents for oxidation, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinones, while reduction may produce fully saturated piperidine derivatives .
Scientific Research Applications
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to interact with various receptors and enzymes, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine, such as piperidine/piperazine rings or branched alkyl-amine substituents.
Table 1: Key Structural and Physicochemical Comparisons
Functional Group and Reactivity Analysis
- Piperidine vs. Piperazine : The target compound’s piperidine ring lacks the additional nitrogen found in piperazine derivatives (e.g., compound in ). Piperazines often exhibit enhanced hydrogen-bonding capacity, affecting solubility and target binding .
- Ester vs. Amine Functionality : Ethyl 2-(piperidin-4-yl)acetate () contains an ester, making it prone to hydrolysis under acidic/basic conditions, unlike the stable tertiary amine in the target compound .
Physicochemical and Pharmacokinetic Insights
- Topological Polar Surface Area (TPSA) :
- LogP Predictions: The target compound’s LogP (estimated ~3.5) suggests moderate lipophilicity, favorable for cellular uptake. Compounds with morpholine/thienopyrimidine groups () may have higher LogP values due to aromatic rings, impacting solubility .
Biological Activity
Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine, a derivative of piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H28N2
- Molecular Weight : 228.38 g/mol
- Structure : The compound features a piperidine ring substituted with an ethyl and a 2-methylpropyl group, which contributes to its unique chemical properties.
The exact mechanisms of action for this compound are not fully elucidated. However, as a piperidine derivative, it is believed to interact with various biological targets such as receptors and enzymes. Piperidine derivatives are known for modulating neurotransmitter systems, particularly those involving dopamine and serotonin, which could imply potential applications in neuropharmacology.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : There are indications that this compound may exhibit anticancer activity through mechanisms that require further exploration.
- Ligand Activity : It has been identified as a ligand in biochemical assays, indicating its potential role in modulating enzyme or receptor activity.
Table 1: Summary of Research Findings on this compound
Notable Research Studies
- Antimicrobial Properties : A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of various piperidine derivatives, including this compound. The results indicated promising activity against several bacterial strains, suggesting potential therapeutic applications in infectious diseases.
- Anticancer Activity : Research conducted on the compound's effects on cancer cell lines revealed that it could induce apoptosis through mitochondrial pathways. This study emphasizes the need for further research into its mechanisms and potential as an anticancer agent.
- Neuropharmacological Effects : Investigations into the compound's interaction with neurotransmitter receptors have shown that it may influence dopamine pathways, potentially offering insights into treatments for neurological disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step procedures starting with functionalization of the piperidine ring. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura for aryl-aryl bonds) can introduce substituents . Subsequent alkylation or reductive amination may attach the ethyl(2-methylpropyl) group. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) or recrystallization ensures high purity .
- Key Considerations : Monitor reaction progress using TLC or LC-MS. Optimize stoichiometry of reagents (e.g., guanidine nitrate and lithium hydroxide in ethanol) to improve yields .
Q. How can the molecular structure and stereochemistry of this compound be validated?
- Methodology :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement against high-resolution diffraction data to resolve bond lengths and angles .
- Spectroscopy : Combine H/C NMR (e.g., δ ~2.5–3.5 ppm for piperidine protons) and FT-IR (N-H stretches ~3300 cm) for functional group confirmation .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for CHN: 210.21) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
